2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-3-pyridin-2-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZDVWQFUYCGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropane-1-ol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The amine group in 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride undergoes oxidation to form imines or nitriles under specific conditions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidative dehydrogenation | Potassium permanganate (KMnO₄) | Aqueous H₂SO₄, 80°C | Corresponding imine |
| Nitrile formation | Hydrogen peroxide (H₂O₂) | Acidic medium (HCl), 60°C | Nitrile derivative |
These reactions highlight the compound’s susceptibility to oxidative transformations, which are critical for functionalizing the amine group .
Reduction Reactions
Reduction of the amine group or pyridine ring leads to secondary/tertiary amines or hydrogenated pyridines.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C, H₂ | Ethanol, 50 atm | Secondary amine |
| LiAlH₄ reduction | LiAlH₄ | THF, 0°C | Tertiary amine |
Reduction pathways are pivotal for tuning the compound’s basicity and lipophilicity, influencing its pharmacokinetic properties .
Nucleophilic Substitution
The pyridine ring’s ortho-position undergoes nucleophilic substitution, facilitated by its electron-deficient nature.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Cyanide substitution | TMSCN, TEA | Acetonitrile, reflux (10 h) | Cyanopyridine derivative |
| Amide coupling | EDCI/HOBT, amine | DMF, 130°C | Amide adducts |
These substitutions expand the compound’s structural diversity, enabling the synthesis of bioactive analogs .
Amide Formation
Amide coupling reactions are central to the compound’s application in medicinal chemistry.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| EDCI-mediated coupling | EDCI, HOBT | DMF, 130°C | Biologically active amides |
| Hydrolysis | NaOH/H₂O | 50°C, 24 h | Carboxylic acid intermediates |
Amide derivatives exhibit enhanced stability and binding affinity, as demonstrated in SAR (Structure-Activity Relationship) studies .
Stability and Reactivity
The dihydrochloride salt form enhances solubility in aqueous media but increases susceptibility to hydrolytic degradation.
| Parameter | Value | Implications |
|---|---|---|
| Solubility | >10 mg/mL (H₂O) | Facilitates formulation |
| pKa (amine) | 9.8 ± 0.2 | pH-dependent reactivity |
These properties guide rational design strategies for optimizing therapeutic profiles .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent due to its structural features that allow interaction with various biological targets:
Antidepressant Activity
Research indicates that derivatives of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride may exhibit antidepressant properties by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in managing mood disorders .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The introduction of pyridine rings in amine compounds has been linked to enhanced bioactivity against tumors.
Protein Interactions
This compound serves as a valuable tool in studying protein-protein interactions. Its ability to bind selectively to certain proteins makes it suitable for developing probes that can elucidate complex biological processes, such as signal transduction and metabolic pathways .
Ligand Development
The structure of this compound allows for the design of ligands that can selectively bind to receptors or enzymes. This specificity is crucial for drug development, particularly in targeting diseases at the molecular level .
Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials with tailored properties. Its amine functionality allows for further chemical modifications, enabling the creation of polymers or materials with specific electrical or optical characteristics .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antidepressant Effects of Pyridine Derivatives | Evaluation of mood modulation | Demonstrated significant serotonin reuptake inhibition in vitro |
| Anticancer Activity of Amine Compounds | Screening against cancer cell lines | Notable cytotoxic effects observed in breast and lung cancer models |
| Development of Selective Ligands | Protein binding studies | Identified new ligands with high specificity for target proteins |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Pyridine Substitution Position: Pyridin-2-yl (target compound) vs.
- Branching and Chirality :
Research Findings and Data
Market and Availability
- Commercial Status : The target compound is discontinued (), while analogs like 1-(3-methylpyridin-2-yl)propan-1-amine dihydrochloride remain available with ≥95% purity ().
Biological Activity
2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride (CAS No. 1439902-50-7) is a chemical compound characterized by its unique structure, which includes a dimethylated propanamine chain and a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C10H16N2·2HCl, with a molecular weight of approximately 237.17 g/mol. The compound is typically synthesized through the reaction of 3-cyanopyridine with reducing agents like sodium borohydride under controlled conditions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The pyridine ring facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate enzyme activity and receptor functions, leading to observed antimicrobial effects .
Case Studies
A notable study evaluated the compound's efficacy against multidrug-resistant bacterial strains. In vitro tests revealed that it significantly inhibited the growth of resistant Staphylococcus aureus strains, demonstrating potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .
Another investigation focused on its anti-inflammatory properties. The compound was found to reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in inflammatory diseases .
Safety and Toxicology
While the biological activity of this compound is promising, safety data remains limited. Current safety assessments indicate that acute toxicity data is not available; however, standard precautions should be taken when handling the compound due to its irritant properties .
Q & A
Q. What are the established synthetic routes for 2,2-dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination between pyridine-2-carbaldehyde and 2,2-dimethylpropan-1-amine, followed by dihydrochloride salt formation. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during intermediate steps .
- Reduction : Employ sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6) for selective imine reduction .
- Salt Formation : React the free base with hydrochloric acid (2 equivalents) in ethanol, followed by recrystallization from ethanol/diethyl ether for purity .
- Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometry. Monitor yield and purity via HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, methyl groups at δ 1.0–1.2 ppm) and absence of unreacted aldehyde .
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98%) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 193.1 for the free base) .
- Elemental Analysis : Ensure chloride content matches theoretical values for dihydrochloride salts (e.g., ~22.5% Cl) .
Q. What are the primary biological or pharmacological research applications of this compound?
- Methodological Answer : Focus on its role as a precursor or active moiety in:
- Receptor Studies : Screen for affinity toward nicotinic acetylcholine receptors (nAChRs) using radioligand binding assays (e.g., [³H]-epibatidine competition) .
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP2D6) via fluorogenic substrate assays .
- Cellular Uptake : Use fluorescently tagged derivatives to study blood-brain barrier permeability in vitro (e.g., Caco-2 cell monolayers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Mechanistic Profiling : Compare potency in cell-free (e.g., enzyme assays) vs. cell-based systems to identify off-target effects or metabolic instability .
- Species-Specific Variability : Test activity in human vs. rodent-derived receptors/proteins (e.g., cloned nAChR subunits expressed in HEK293 cells) .
- Data Normalization : Use internal standards (e.g., β-galactosidase controls) to account for variability in cellular viability assays .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Computational Docking : Model interactions with target proteins (e.g., nAChR α4β2 subtype) using AutoDock Vina to identify binding poses .
- Kinetic Studies : Perform stopped-flow fluorescence to measure binding rates (kon/koff) .
- Mutagenesis : Introduce point mutations (e.g., pyridinyl contact residues) to validate docking predictions .
Q. How can researchers address stability challenges during long-term storage or in vivo administration?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (2–9) to identify degradation pathways .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- In Vivo Stability : Use LC-MS/MS to monitor plasma metabolite profiles in animal models (e.g., Sprague-Dawley rats) .
Q. What experimental design considerations are critical for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
- Purification Scaling : Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal) .
- Byproduct Management : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
